6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride
Overview
Description
Scientific Research Applications
Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives
- Summary of Application: 2H-Chromene derivatives were synthesized using multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes . These compounds exhibited remarkable antimicrobial activity on different classes of bacteria and fungus .
- Methods of Application: An equimolar amount of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and selenium dioxide was added in DMF along with 2-3 drops of glacial AcOH. This mixture was placed in a 100 mL round bottom flask and subjected to microwave irradiation (800 W), at 120 °C temperature for 6 min .
- Results or Outcomes: The newly synthesized compounds were characterized by IR, NMR, 13C-NMR, MS and elemental analyses. They exhibited remarkable antimicrobial activity on different classes of bacteria and the fungus .
Synthesis and Anti-Oxidant Activity of Coumarinyl Chalcones
- Summary of Application: Two new series of coumarin–chalcone hybrid molecules were synthesized using various aromatic aldehydes . These compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
- Methods of Application: The structures of the compounds were confirmed using IR, 1HNMR and mass spectral analyses .
- Results or Outcomes: Compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
Synthesis of 4H-chromene Derivatives
- Summary of Application: 4H-chromene derivatives were synthesized using various catalysts . These compounds are known for their wide spectrum of biological activities .
- Methods of Application: The synthesis involved the use of different catalysts such as DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, metal-organic framework, and potassium-titanium-oxalate .
- Results or Outcomes: The synthesized 4H-chromene derivatives were characterized and confirmed using various analytical techniques .
Antibacterial Evaluation of Some Chromene Derivatives
- Summary of Application: Some chromene derivatives were synthesized and evaluated for their antibacterial activity .
- Methods of Application: The antibacterial activity was evaluated by performing each experiment three times .
- Results or Outcomes: The results were reported as percentage of age inhibition and minimum inhibitory concentration (MIC) values .
Synthesis of 4H-chromene Derivatives
- Summary of Application: 4H-chromene derivatives were synthesized using various catalysts . These compounds are known for their wide spectrum of biological activities .
- Methods of Application: The synthesis involved the use of different catalysts such as DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, metal-organic framework, and potassium-titanium-oxalate .
- Results or Outcomes: The synthesized 4H-chromene derivatives were characterized and confirmed using various analytical techniques .
Antibacterial Evaluation of Some Chromene Derivatives
- Summary of Application: Some chromene derivatives were synthesized and evaluated for their antibacterial activity .
- Methods of Application: The antibacterial activity was evaluated by performing each experiment three times .
- Results or Outcomes: The results were reported as percentage of age inhibition and minimum inhibitory concentration (MIC) values .
Safety And Hazards
“6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
6-chloro-2-oxochromene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMRYRFPMMGSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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